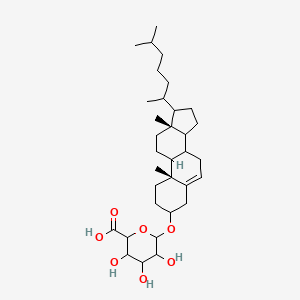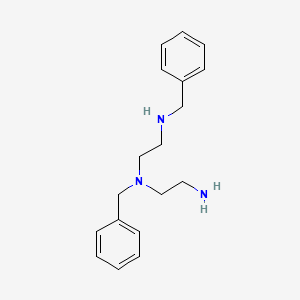
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two benzyl groups attached to an ethane-1,2-diamine backbone, with an additional aminoethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
科学研究应用
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
作用机制
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
相似化合物的比较
Similar Compounds
- N1-(2-Aminoethyl)-N1,N2-dimethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-diethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-dipropylethane-1,2-diamine
Uniqueness
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is unique due to the presence of benzyl groups, which enhance its ability to form stable complexes with metal ions and biomolecules. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups instead of benzyl groups. The benzyl groups also contribute to the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes.
属性
分子式 |
C18H25N3 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
InChI 键 |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
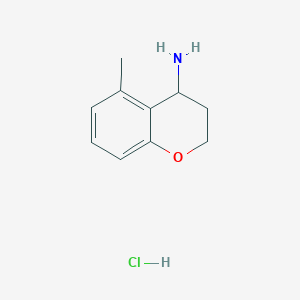


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
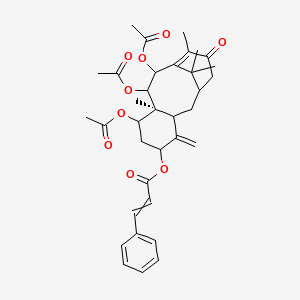
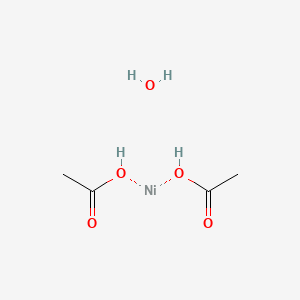
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
